Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate
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Overview
Description
Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate typically involves the esterification of 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 2-(4-hydroxyphenyl)-4-oxo-4-phenylbutanoate.
Reduction: Formation of 2-(4-methoxyphenyl)-4-hydroxy-4-phenylbutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-(4-hydroxyphenyl)-4-oxo-4-phenylbutanoate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
23073-05-4 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C18H18O4/c1-21-15-10-8-13(9-11-15)16(18(20)22-2)12-17(19)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3 |
InChI Key |
LBPSLTPWWIYJCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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